molecular formula C10H15NO2 B1438972 5-(2-Methoxyethoxy)-2-methylaniline CAS No. 861008-27-7

5-(2-Methoxyethoxy)-2-methylaniline

Cat. No.: B1438972
CAS No.: 861008-27-7
M. Wt: 181.23 g/mol
InChI Key: ZQXHLFFOROUKTJ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2-methylaniline is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a methoxyethoxy group attached to the phenyl ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

5-(2-methoxyethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(7-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHLFFOROUKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-2-methylaniline typically involves the introduction of the methoxyethoxy group to the phenylamine structure. One common method involves the reaction of 2-methylphenylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives .

Scientific Research Applications

5-(2-Methoxyethoxy)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyethoxy)-2-methylaniline is unique due to the presence of both the methoxyethoxy group and the phenylamine structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Methoxyethoxy)-2-methylaniline, also known by its CAS number 861008-27-7, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound this compound features a methoxyethoxy group and a methyl-substituted aniline structure, which may influence its solubility and interaction with biological targets. Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of approximately 191.25 g/mol.

Research indicates that compounds like this compound can exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, they may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
  • Cell Signaling Modulation : The compound may interact with proteins involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Gene Expression Regulation : It can modulate the activity of transcription factors, leading to changes in gene expression related to various cellular functions.

Anticancer Activity

Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been evaluated for its effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound demonstrated cytotoxicity in these cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (μg/mL)
HeLa226
A549242.52

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, it has demonstrated effectiveness against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.

Bacterial StrainMIC (μg/mL)
E. coli62.5
E. faecalis78.12

Case Studies

  • Cytotoxicity Assessment : A study involving the evaluation of cytotoxic effects on OUMS-27 chondrosarcoma cells found that treatment with this compound resulted in decreased cell viability at higher concentrations, suggesting a dose-dependent relationship between the compound's concentration and its cytotoxic effects .
  • Inflammation Models : In models of inflammation, the compound was found to attenuate the expression of matrix metalloproteinases (MMPs), which are implicated in inflammatory responses and tissue remodeling. This suggests a potential application in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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